
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Overview
Description
®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a chemical compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. This particular compound is characterized by its tert-butyl and ethyl substituents, as well as its oxo and dicarboxylate functional groups.
Mechanism of Action
Hydrolysis of Esters
Esters can be hydrolyzed in both acidic and basic conditions . In acidic conditions, the ester is protonated to form a more reactive species that can be attacked by water molecules. This leads to the formation of a carboxylic acid and an alcohol . In basic conditions, the reaction is known as saponification. The ester is first attacked by a hydroxide ion. The alkoxide group is then displaced, leading to the formation of a carboxylate ion and an alcohol .
Pharmacokinetics of Esters
The pharmacokinetics of esters can vary greatly depending on their structure and the environment in which they are found. Factors such as the presence of certain enzymes, pH, and temperature can all influence how quickly an ester is metabolized .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.
Introduction of Substituents: The tert-butyl and ethyl groups are introduced through alkylation reactions. The oxo group can be introduced via oxidation reactions.
Formation of Dicarboxylate Groups: The dicarboxylate groups are typically introduced through esterification reactions.
Industrial Production Methods
Industrial production methods for ®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxo groups or to modify existing functional groups.
Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents for substitution reactions include alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional oxo derivatives, while reduction may yield hydroxyl derivatives.
Scientific Research Applications
®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
1-benzyl 2-ethyl (S)-5-oxopiperidine-1,2-dicarboxylate: A similar compound with a benzyl group instead of a tert-butyl group.
1,2-Piperidinedicarboxylic acid, 5-oxo-, 2-ethyl 1-(phenylmethyl) ester: Another similar compound with different substituents.
Uniqueness
®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is unique due to its specific combination of functional groups and stereochemistry The presence of the tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and interactions with other molecules
Properties
IUPAC Name |
1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDHGBVAOBPLIY-SNVBAGLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40855935 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917344-15-1 | |
| Record name | 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40855935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
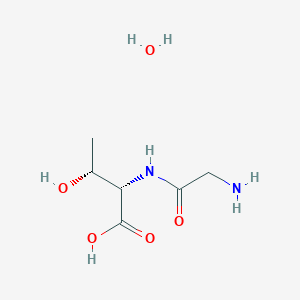
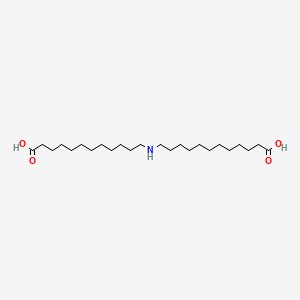
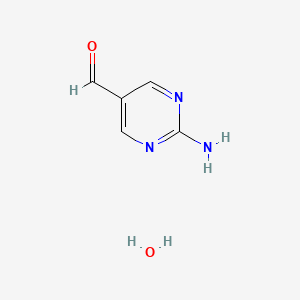
![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
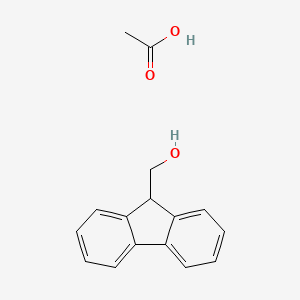
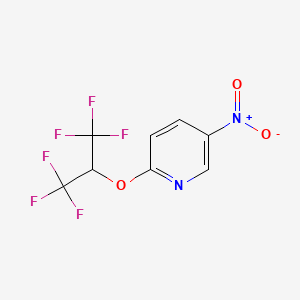



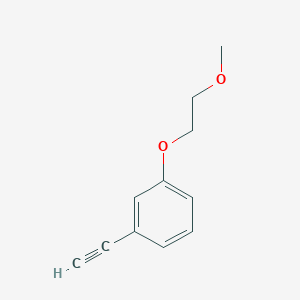
![4,7-Dichloropyrido[3,2-d]pyrimidine](/img/structure/B1443734.png)
